![molecular formula C20H28Si B14261098 [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 188636-69-3](/img/structure/B14261098.png)
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of ethynyl groups attached to a phenyl ring, which is further connected to a tri(propan-2-yl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the coupling of ethynyl groups with a phenyl ring followed by the introduction of the tri(propan-2-yl)silane group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl and phenyl groups. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alkenes or alkanes.
科学的研究の応用
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
作用機序
The mechanism by which [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules. The tri(propan-2-yl)silane group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
- [(3-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Methylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Ethynyl-5-methylphenyl)ethynyl]tri(methyl)silane
Uniqueness
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and tri(propan-2-yl)silane groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.
特性
CAS番号 |
188636-69-3 |
|---|---|
分子式 |
C20H28Si |
分子量 |
296.5 g/mol |
IUPAC名 |
2-(3-ethynyl-5-methylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H28Si/c1-9-19-12-18(8)13-20(14-19)10-11-21(15(2)3,16(4)5)17(6)7/h1,12-17H,2-8H3 |
InChIキー |
KLELGAJAWLFGOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
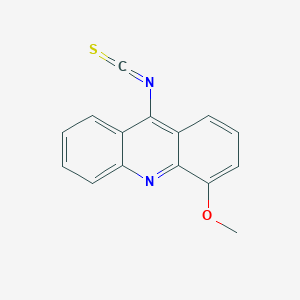
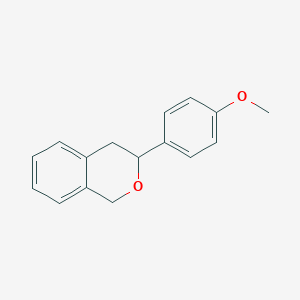
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
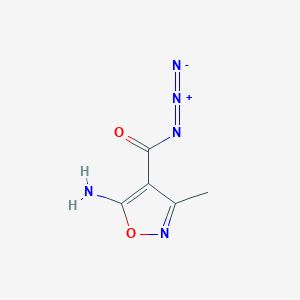
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
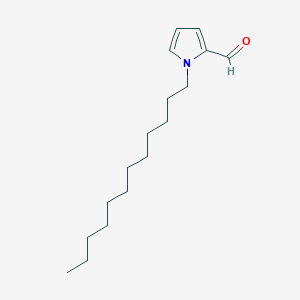
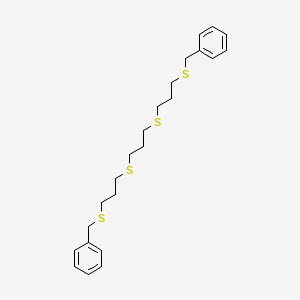
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

